molecular formula C5H10ClN3 B8256193 Piperazine-1-carbonitrile hydrochloride

Piperazine-1-carbonitrile hydrochloride

Cat. No.: B8256193
M. Wt: 147.60 g/mol
InChI Key: VVPOQEDELVBOCL-UHFFFAOYSA-N
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Description

Piperazine-1-carbonitrile hydrochloride is a chemical compound that features a piperazine ring with a carbonitrile group attached to one of the nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1-carbonitrile;hydrochloride typically involves the reaction of piperazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the hydrochloride salt of piperazine-1-carbonitrile .

Industrial Production Methods

Industrial production of piperazine-1-carbonitrile;hydrochloride often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1-carbonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of piperazine-1-carbonitrile.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Halogenated piperazine derivatives.

Scientific Research Applications

Piperazine-1-carbonitrile hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets. For instance, it can act as a GABA receptor agonist, binding to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in the flaccid paralysis of certain parasites, making it useful as an anthelmintic agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine-1-carbonitrile hydrochloride is unique due to the presence of the carbonitrile group, which imparts distinct chemical reactivity and biological activity compared to other piperazine derivatives. This makes it particularly valuable in specific research and industrial applications .

Properties

IUPAC Name

piperazine-1-carbonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c6-5-8-3-1-7-2-4-8;/h7H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOQEDELVBOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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